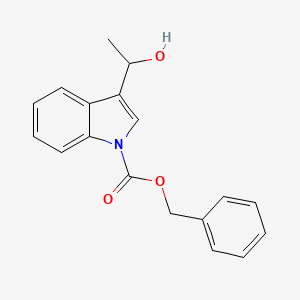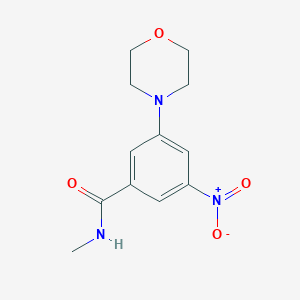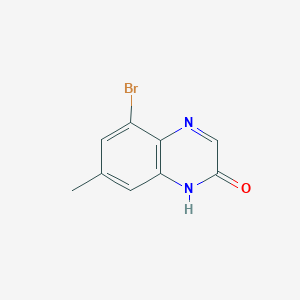
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Similar structure but with different substituents on the phenyl ring.
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but with a different core structure.
Uniqueness
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is unique due to its combination of a nitro group, morpholine ring, and phenyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C18H19N3O4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-2-1-3-7-15)17-14(5-4-8-16(17)21(23)24)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
Clé InChI |
UGTRVMAQBPWFBM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
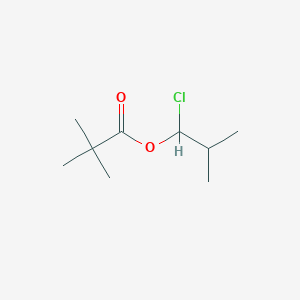
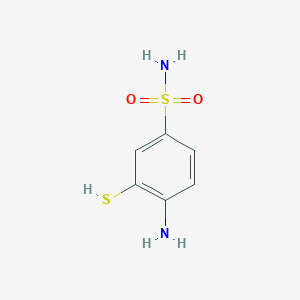
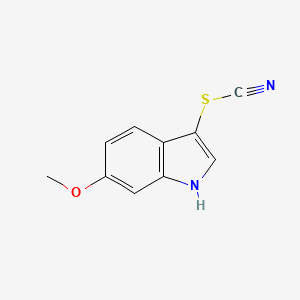
![1-[4-(2-Azidoethyl)phenyl]ethan-1-one](/img/structure/B8563640.png)
![tert-Butyl N-(cyclopropylmethyl)-N-[(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl]carbamate](/img/structure/B8563654.png)

![5,6-Dihydro-4H-cyclopenta[b]furan-2-carbaldehyde](/img/structure/B8563665.png)

![N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide](/img/structure/B8563680.png)
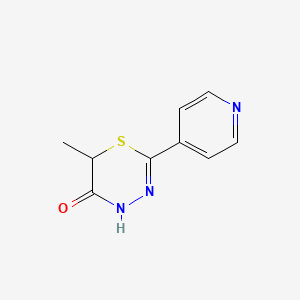
![(2S,4S)-1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8563688.png)
